4-Demethyl N,N',O-Tri-Boc Trimethoprim is a chemical compound derived from trimethoprim, an established antibiotic primarily used to treat bacterial infections. This compound is characterized by the presence of three tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities. The modification enhances the compound's stability and solubility, making it a valuable intermediate in pharmaceutical research and development.
4-Demethyl N,N',O-Tri-Boc Trimethoprim falls under the category of antibacterial agents. It is classified as a dihydrofolate reductase inhibitor, similar to its parent compound, trimethoprim. This classification is crucial as it defines its mechanism of action and therapeutic applications.
The synthesis of 4-Demethyl N,N',O-Tri-Boc Trimethoprim typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-Demethyl N,N',O-Tri-Boc Trimethoprim can be described as follows:
The structural integrity and conformation can be analyzed through computational modeling and crystallography studies, providing insights into its potential interactions with biological targets.
4-Demethyl N,N',O-Tri-Boc Trimethoprim can undergo various chemical reactions typical for amines and protected amines:
Each reaction step needs optimization to ensure high selectivity and yield, often requiring specific catalysts or reaction conditions tailored to the functional groups present .
4-Demethyl N,N',O-Tri-Boc Trimethoprim exerts its antibacterial effects primarily by inhibiting dihydrofolate reductase, an enzyme critical for synthesizing tetrahydrofolate, which is necessary for nucleic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
The binding affinity of this compound to dihydrofolate reductase can be quantitatively assessed through kinetic studies, revealing its potential efficacy compared to trimethoprim .
Relevant analyses include thermal stability assessments and solubility profiling in various solvents .
4-Demethyl N,N',O-Tri-Boc Trimethoprim serves as an important intermediate in the synthesis of novel antimicrobial agents. Its derivatives are explored for enhanced antibacterial activity against resistant strains of bacteria. Additionally, it may be utilized in drug design studies focusing on optimizing pharmacokinetic properties or reducing toxicity profiles associated with existing antibiotics .
This compound exemplifies how structural modifications can lead to significant advancements in therapeutic agents against bacterial infections, highlighting its relevance in ongoing pharmaceutical research.
4-Demethyl N,N',O-Tri-Boc Trimethoprim (C₂₈H₄₀N₄O₉; MW 576.64 g/mol) is characterized using advanced analytical techniques to confirm its molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for atomic-level resolution, with ¹H NMR revealing distinct chemical shifts for the tert-butyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.0–7.0 ppm) [1] [7]. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments map carbon-hydrogen bonding networks, critical for verifying the demethylation at the 4-position and Boc-group attachments.
Table 1: Key Spectroscopic Methods for Structural Confirmation
Technique | Target Information | Key Findings |
---|---|---|
¹H/¹³C NMR | Hydrogen/Carbon environments | tert-butyl peaks (δ 1.2–1.5 ppm); Anisyl ring protons |
IR Spectroscopy | Functional groups | C=O stretch (1,740 cm⁻¹); N-H bend (1,520 cm⁻¹) |
HPLC-MS | Purity assessment; MW confirmation | Purity >95%; [M+H]⁺ peak at m/z 577.64 |
13C NMR | Boc-group carbonyls; Pyrimidine ring carbons | Quaternary carbons (δ 155–160 ppm) |
Crystallographic studies, though limited for this derivative, leverage Trimethoprim’s known binding motifs to infer conformational changes induced by Boc protection. X-ray diffraction analogs suggest steric hindrance from Boc groups alters molecular packing [1].
Structural modifications profoundly impact physicochemical and functional properties:
Table 2: Molecular Property Comparison
Property | Trimethoprim | 4-Demethyl N,N',O-Tri-Boc Derivative |
---|---|---|
Molecular Formula | C₁₄H₁₈N₄O₃ | C₂₈H₄₀N₄O₉ |
Molecular Weight | 290.32 g/mol | 576.64 g/mol |
Key Functional Groups | 2,4-Diaminopyrimidine; Trimethoxybenzyl | Demethylated pyrimidine; Tri-Boc protected |
logP (Predicted) | 0.9 | 3.8 |
Degradation kinetics are influenced by pH, temperature, and enzymatic activity:
Table 3: Degradation Pathways and Conditions
Condition | Primary Degradation Pathway | Key Products |
---|---|---|
pH < 2 | Acidolysis of Boc groups | Trimethoprim; tert-butyl cations |
pH > 12 | Base hydrolysis | Isocyanates; Amine salts |
Aerobic Biotransformation | Microbial oxidation | 4-Desmethyl-TMP → Hydroxylated intermediates → DAPC |
Thermal (>150°C) | Decarboxylation/Boc elimination | tert-Butanol; CO₂; Charred residues |
Boc groups serve as reversible "masks" to direct synthetic outcomes:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7